Cas no 924834-86-6 (7-Amino-2-methylpyrido3,4-e1,2,4triazolo1,5-apyrimidin-6(7H)-one)
7-Amino-2-methylpyrido3,4-e1,2,4triazolo1,5-apyrimidin-6(7H)-one Chemical and Physical Properties
Names and Identifiers
-
- 7-Amino-2-methyl-7H-1,3,4,7,9b-pentaaza-cyclopenta[a]naphthalen-6-one
- 7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
- H32063
- 7-Amino-2-methylpyrido[3,4-e][1,2,4]triazolo-[1,5-a]pyrimidin-6(7H)-one
- LS-05579
- 11-amino-4-methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0?,?]trideca-1(9),3,5,7,12-pentaen-10-one
- Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one, 7-amino-2-methyl-
- 924834-86-6
- 11-amino-4-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
- STK361059
- 11-AMINO-4-METHYL-2,3,5,7,11-PENTAAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),3,5,7,12-PENTAEN-10-ONE
- MFCD09430987
- AKOS002279030
- ALBB-017281
- 7-Amino-2-methylpyrido3,4-e1,2,4triazolo1,5-apyrimidin-6(7H)-one
-
- MDL: MFCD09430987
- Inchi: 1S/C9H8N6O/c1-5-12-9-11-4-6-7(15(9)13-5)2-3-14(10)8(6)16/h2-4H,10H2,1H3
- InChI Key: ZZKQDJNCCBTUMJ-UHFFFAOYSA-N
- SMILES: O=C1C2C=NC3=NC(C)=NN3C=2C=CN1N
Computed Properties
- Exact Mass: 216.07595890Da
- Monoisotopic Mass: 216.07595890Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 345
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 89.4Ų
7-Amino-2-methylpyrido3,4-e1,2,4triazolo1,5-apyrimidin-6(7H)-one Security Information
- HazardClass:IRRITANT
7-Amino-2-methylpyrido3,4-e1,2,4triazolo1,5-apyrimidin-6(7H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 066264-500mg |
7-Amino-2-methylpyrido[3,4-e][1,2,4]triazolo-[1,5-a]pyrimidin-6(7H)-one |
924834-86-6 | 500mg |
$315.00 | 2023-09-08 | ||
| TRC | A295850-100mg |
7-Amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one |
924834-86-6 | 100mg |
$ 185.00 | 2022-06-08 | ||
| TRC | A295850-250mg |
7-Amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one |
924834-86-6 | 250mg |
$ 380.00 | 2022-06-08 | ||
| TRC | A295850-500mg |
7-Amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one |
924834-86-6 | 500mg |
$ 600.00 | 2022-06-08 | ||
| abcr | AB372092-500 mg |
7-Amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one |
924834-86-6 | 500MG |
€313.80 | 2022-08-31 | ||
| abcr | AB372092-1 g |
7-Amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one |
924834-86-6 | 1g |
€406.00 | 2023-04-26 | ||
| Crysdot LLC | CD11012529-1g |
7-Amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one |
924834-86-6 | 97% | 1g |
$320 | 2024-07-19 | |
| Crysdot LLC | CD11012529-5g |
7-Amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one |
924834-86-6 | 97% | 5g |
$904 | 2024-07-19 | |
| A2B Chem LLC | AU95305-500mg |
7-Amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7h)-one |
924834-86-6 | >95% | 500mg |
$523.00 | 2024-07-18 | |
| A2B Chem LLC | AU95305-1g |
7-Amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7h)-one |
924834-86-6 | >95% | 1g |
$578.00 | 2024-07-18 |
7-Amino-2-methylpyrido3,4-e1,2,4triazolo1,5-apyrimidin-6(7H)-one Suppliers
7-Amino-2-methylpyrido3,4-e1,2,4triazolo1,5-apyrimidin-6(7H)-one Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 7-Amino-2-methylpyrido3,4-e1,2,4triazolo1,5-apyrimidin-6(7H)-one
Recent Advances in the Study of 7-Amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (CAS: 924834-86-6)
The compound 7-Amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (CAS: 924834-86-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique pyrido-triazolo-pyrimidinone scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of protein kinases and other key biological targets. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its therapeutic efficacy in preclinical models.
One of the most notable findings in recent research is the compound's role as a potent inhibitor of cyclin-dependent kinases (CDKs), a family of enzymes critical for cell cycle regulation. Dysregulation of CDKs is a hallmark of many cancers, making them attractive targets for anticancer drug development. In vitro and in vivo studies have demonstrated that 7-Amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exhibits high selectivity and efficacy against CDK2 and CDK9, leading to significant antiproliferative effects in various cancer cell lines. These findings suggest its potential as a lead compound for the development of novel anticancer therapies.
In addition to its anticancer properties, recent investigations have explored the compound's potential in treating neurodegenerative diseases. Preliminary studies indicate that it may modulate neuroinflammatory pathways by inhibiting specific kinases involved in microglial activation. This could have implications for the treatment of conditions such as Alzheimer's disease and Parkinson's disease, where neuroinflammation plays a critical role in disease progression. However, further research is needed to fully understand its therapeutic potential in this context.
The synthesis and structural optimization of 7-Amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one have also been areas of active research. Recent advancements in synthetic methodologies have enabled the production of derivatives with improved pharmacokinetic properties, such as enhanced solubility and bioavailability. These modifications are crucial for translating the compound's promising in vitro activity into clinically viable therapeutics. Computational modeling and structure-activity relationship (SAR) studies have further aided in identifying key structural features responsible for its biological activity.
Despite these encouraging findings, challenges remain in the development of 7-Amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one as a therapeutic agent. Issues such as off-target effects, potential toxicity, and the need for targeted delivery systems must be addressed in future studies. Nevertheless, the compound's unique chemical structure and multifaceted biological activities make it a valuable candidate for further investigation in the field of chemical biology and drug discovery.
In conclusion, recent research on 7-Amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (CAS: 924834-86-6) highlights its potential as a versatile scaffold for the development of novel therapeutics. Its ability to modulate key biological pathways, combined with ongoing efforts to optimize its pharmacological properties, positions it as a promising candidate for future drug development. Continued research in this area is expected to yield valuable insights into its therapeutic applications and mechanisms of action.
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